3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazole
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Overview
Description
This compound is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:
Core Structure: The compound features a 1,2,4-triazole ring fused with a 1,5-benzodioxepin ring. The 1,5-benzodioxepin moiety contributes to its unique properties.
Preparation Methods
Synthesis Routes::
Halogenation and Sulfide Formation:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation at the sulfur atom.
Substitution: The chlorophenoxy group is susceptible to substitution reactions.
Reduction: Reduction of the triazole ring may yield interesting derivatives.
Oxidation: Oxidizing agents like H2O2 or m-CPBA.
Substitution: Alkylating agents (e.g., alkyl halides).
Reduction: Reducing agents (e.g., NaBH4).
- Oxidation: Sulfone derivatives.
- Substitution: Various alkylated or arylated products.
- Reduction: Reduced triazole derivatives.
Scientific Research Applications
Medicine: Investigate its potential as an antiviral, antihypertensive, or anticancer agent.
Chemistry: Explore its reactivity in heterocyclic synthesis.
Industry: Consider applications in materials science or drug development.
Mechanism of Action
Targets: Likely interacts with cellular receptors or enzymes.
Pathways: May modulate signaling pathways related to cell growth, inflammation, or metabolism.
Comparison with Similar Compounds
Uniqueness: Its 1,5-benzodioxepin fusion sets it apart.
Similar Compounds: Explore related structures like benzothiadiazines and indole derivatives.
Properties
Molecular Formula |
C20H20ClN3O3S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
3-[2-(4-chlorophenoxy)ethylsulfanyl]-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C20H20ClN3O3S/c1-24-19(14-3-8-17-18(13-14)27-10-2-9-26-17)22-23-20(24)28-12-11-25-16-6-4-15(21)5-7-16/h3-8,13H,2,9-12H2,1H3 |
InChI Key |
OVQOZGPEVPUSFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCCOC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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